molecular formula C8H6F3NO4S B1296255 4-{[(Trifluoromethyl)sulfonyl]amino}benzoic acid CAS No. 5433-54-5

4-{[(Trifluoromethyl)sulfonyl]amino}benzoic acid

Cat. No.: B1296255
CAS No.: 5433-54-5
M. Wt: 269.2 g/mol
InChI Key: KSDPKHIFHRHXGJ-UHFFFAOYSA-N
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Description

4-{[(Trifluoromethyl)sulfonyl]amino}benzoic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a sulfonyl amine, which is further connected to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(Trifluoromethyl)sulfonyl]amino}benzoic acid typically involves the introduction of the trifluoromethyl group through trifluoromethylation reactions. One common method is the reaction of 4-aminobenzoic acid with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds as follows:

    Starting Materials: 4-aminobenzoic acid, trifluoromethanesulfonyl chloride, triethylamine.

    Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane at low temperatures (0-5°C) to control the exothermic nature of the reaction.

    Procedure: The trifluoromethanesulfonyl chloride is added dropwise to a solution of 4-aminobenzoic acid and triethylamine in dichloromethane. The reaction mixture is stirred for several hours, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent addition, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-{[(Trifluoromethyl)sulfonyl]amino}benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

    Substitution: Formation of substituted benzoic acids.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfinic acids.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

4-{[(Trifluoromethyl)sulfonyl]amino}benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 4-{[(Trifluoromethyl)sulfonyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonyl amine moiety can form strong hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzoic acid: Lacks the sulfonyl amine group, resulting in different chemical reactivity and biological activity.

    4-(Trifluoromethyl)aniline: Contains an amino group instead of a carboxylic acid, leading to different applications and properties.

    Trifluoromethanesulfonamide: Similar sulfonyl amine group but lacks the benzoic acid moiety.

Uniqueness

4-{[(Trifluoromethyl)sulfonyl]amino}benzoic acid is unique due to the combination of the trifluoromethyl group, sulfonyl amine, and benzoic acid moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, and potential biological activities that are not observed in similar compounds.

Properties

IUPAC Name

4-(trifluoromethylsulfonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO4S/c9-8(10,11)17(15,16)12-6-3-1-5(2-4-6)7(13)14/h1-4,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSDPKHIFHRHXGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50278414
Record name 4-{[(trifluoromethyl)sulfonyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50278414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5433-54-5
Record name NSC7172
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7172
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-{[(trifluoromethyl)sulfonyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50278414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(trifluoromethylsulfonamido)benzoic acid
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